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Compound of Interest

Compound Name: Arjunetin

Cat. No.: B1232071 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna. This document is

intended for researchers, scientists, and professionals in the field of drug development and

natural product chemistry, offering detailed data and experimental protocols for ¹H NMR, ¹³C

NMR, HR-ESIMS, and IR spectroscopy.

Spectroscopic Data of Arjunetin
The following tables summarize the key spectroscopic data obtained for Arjunetin, facilitating

its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃)

with Tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts

per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of Arjunetin[1]
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Proton Assignment
Chemical Shift (δH)

in ppm
Multiplicity

Coupling Constant

(J) in Hz

H-12 7.0 brs -

H-3α 4.66 s -

H-2β 4.73 d 9.5

H-19 4.47 brs -

H-18 3.48 brs -

Glucose Hydrogens 3.32–3.89 m -

Anomeric H-1' 6.8 - -

Methyl Singlets (7x)
0.12, 0.16, 0.19, 0.33,

0.36, 0.40, 0.57
s -

Table 2: ¹³C NMR Spectroscopic Data of Arjunetin[1]

Carbon Assignment Chemical Shift (δC) in ppm

C-2 69.7

C-3 75.6

C-12 121.8

C-13 144.2

C-19 77.9

C-28 (Ester Carbonyl) 175.4

Anomeric C-1' 94.2

Methyl Carbons 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3

Glucose Carbons 61.5, 70.1, 71.8, 73.8, 77.2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1232071?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8459932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESIMS) Data
HR-ESIMS was conducted in positive ion mode with methanol as the solvent.

Table 3: HR-ESIMS Data of Arjunetin

Parameter Value Reference

Molecular Formula C₃₆H₅₈O₁₀ [2]

Molecular Weight 650.8 g/mol [2]

[M+Na]⁺ m/z 673 [1]

[M+K]⁺ m/z 689 [1]

Fragmentation Ions m/z 527, 511, 487, 430, 413 [1][3]

Infrared (IR) Spectroscopy Data
The IR spectrum was recorded using KBr pellets.

Table 4: IR Spectroscopic Data of Arjunetin[1]

Functional Group Absorption Band (cm⁻¹)

Hydroxyl (-OH) 3355

Ester (C=O) 1730

Trisubstituted Double Bond (C=C) 1630, 894

Methyl (C-H) 1452

Gem-dimethyl 1391

C-O Stretching 1260, 1161, 1049

Experimental Protocols
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The following protocols provide a general methodology for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of isolated Arjunetin is dissolved in an appropriate

deuterated solvent, such as chloroform-d (CDCl₃), to a suitable concentration for NMR

analysis.[4] Tetramethylsilane (TMS) is added as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, for instance, a JEOL 400 MHz instrument.[1]

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For

structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be

performed.[5]

Data Processing: The acquired data is processed using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the internal standard.

HR-ESIMS
Sample Preparation: The purified Arjunetin sample is dissolved in a suitable solvent, such

as methanol, to a concentration appropriate for mass spectrometry.[1]

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for

example, a Q-TOF micro mass spectrometer (Waters USA), equipped with an electrospray

ionization (ESI) source.[1]

Data Acquisition: The sample solution is introduced into the ESI source. The analysis is

typically carried out in positive ion mode to observe protonated molecules or adducts like

[M+Na]⁺ and [M+K]⁺.[1]

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion and its fragments, which allows for the determination of the elemental

composition.
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IR Spectroscopy
Sample Preparation: A small amount of the dry, solid Arjunetin sample is finely ground with

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

[1]

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a Perkin Elmer Spectrum One.[1]

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the

spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups present in the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Arjunetin from its

natural source, Terminalia arjuna.
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Caption: Isolation workflow of Arjunetin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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